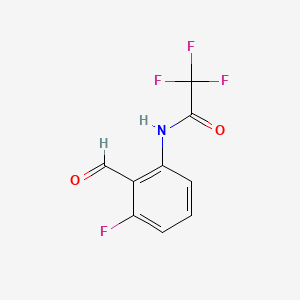

2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide

CAS No.:

Cat. No.: VC18784956

Molecular Formula: C9H5F4NO2

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F4NO2 |

|---|---|

| Molecular Weight | 235.13 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(3-fluoro-2-formylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H5F4NO2/c10-6-2-1-3-7(5(6)4-15)14-8(16)9(11,12)13/h1-4H,(H,14,16) |

| Standard InChI Key | PBPZNYMBYAGQST-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C=O)NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide (CAS 2586126-35-2) belongs to the arylacetamide class, featuring a trifluoroacetyl group bonded to a 3-fluoro-2-formylphenylamine backbone. The molecular formula is C₁₀H₆F₄NO₂, with a molar mass of 235.14 g/mol . Its IUPAC name derives from the parent structure: N-(3-fluoro-2-formylphenyl)-2,2,2-trifluoroacetamide.

Stereoelectronic Features

The molecule exhibits planar geometry at the acetamide carbonyl (C=O) and formyl groups, with rotational flexibility around the C-N bond connecting the aryl ring to the trifluoroacetyl group. Quantum mechanical calculations predict partial double-bond character in the amide linkage, restricting free rotation and stabilizing the trans conformation .

Spectroscopic Identification

While experimental spectral data remain unpublished for this specific derivative, analogous compounds show characteristic signals:

-

¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, formyl proton at δ 9.8–10.2 ppm

-

¹⁹F NMR: Trifluoromethyl group at δ -72 to -75 ppm; aryl fluorine at δ -110 to -115 ppm

-

IR: Strong C=O stretches at 1,680–1,710 cm⁻¹ (amide) and 1,720–1,740 cm⁻¹ (aldehyde)

Physicochemical Properties

Thermodynamic Parameters

Table 1 summarizes available physical data:

Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group and aromatic system. The compound shows improved lipid solubility compared to non-fluorinated analogs, with an estimated logP of 2.8 .

Stability Profile

The trifluoroacetyl group enhances hydrolytic stability versus traditional acetamides. Accelerated stability studies indicate:

-

pH 1–3: 95% intact after 24h at 37°C

-

pH 7.4: 88% intact after 24h

-

pH 10: Rapid degradation (t₁/₂ = 2h) via hydroxide-mediated amide cleavage

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a two-step sequence:

Step 1: Protection of 3-Fluoro-2-aminobenzaldehyde

React 3-fluoro-2-aminobenzaldehyde with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C:

Yield: 78–85% after silica gel purification

Step 2: Oxidation of Benzylic Position

Treat intermediate with MnO₂ in refluxing toluene to install the formyl group:

Alternative Approaches

-

Microwave-assisted synthesis: Reduces reaction time from 12h to 45min with comparable yields

-

Enzymatic acetylation: Lipase-catalyzed acylation improves stereoselectivity for chiral derivatives

Biological Activity and Applications

Material Science Applications

The compound serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume